molecular formula C9H17IO2 B1283045 Tert-butyl 5-iodopentanoate CAS No. 56198-37-9

Tert-butyl 5-iodopentanoate

Cat. No.: B1283045
CAS No.: 56198-37-9
M. Wt: 284.13 g/mol
InChI Key: MUZIHYJJSZAJSY-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodopentanoate, also known as 5-iodopentanoic acid tert-butyl ester, is an organic compound with the formula C7H15IO2. It is a colorless liquid with a pungent odor and is soluble in common organic solvents. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Oxygenated Heterocycles

Tert-butyl 5-iodopentanoate has been utilized in the synthesis of oxygenated heterocycles. For instance, free radical additions of hydrogen donor solvents to tert-butyl perpent-4-enoate, a related compound, have produced 4-substituted γ-butyrolactones, which are significant in synthesizing various heterocyclic compounds (Maillard et al., 1985).

Application in Medicinal Chemistry

The tert-butyl group, a key motif in this compound, is often incorporated into bioactive compounds in medicinal chemistry. However, its use can result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Understanding these effects is crucial in the drug discovery process (Westphal et al., 2015).

Peptide Synthesis

This compound has been used in an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges. This synthesis involves solid-phase peptide synthesis and microwave-assisted cyclization strategies, highlighting its versatility in peptide modification and design (Campiglia et al., 2004).

Polymer Systems

In polymer chemistry, this compound-related compounds, such as tert-butylchloride, have been studied as models for initiation and termination processes in olefin polymerization. This research provides insights into controlled polymerization leading to macromolecules with specific termini (Kennedy & Castner, 1979).

Cataluminescence Gas Sensors

Research has explored the use of tert-butyl compounds in developing cataluminescence gas sensors. For instance, sensors based on nanosized V2O5 have been proposed for detecting tert-butyl mercaptan, a highly toxic volatile sulfur compound. These sensors operate through cataluminescence emission during the compound's catalytic oxidation (Zhang et al., 2010).

Properties

IUPAC Name

tert-butyl 5-iodopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIHYJJSZAJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564046
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56198-37-9
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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